molecular formula C6H7N5 B14159993 N-Methyl-1H-purin-2-amine CAS No. 1931-01-7

N-Methyl-1H-purin-2-amine

Cat. No.: B14159993
CAS No.: 1931-01-7
M. Wt: 149.15 g/mol
InChI Key: YDUKDCUNMDFQDC-UHFFFAOYSA-N
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Description

N-Methyl-1H-purin-2-amine, also known as 6-(Methylamino)purine, is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group attached to the nitrogen atom at the 6th position of the purine ring. It has a molecular formula of C6H7N5 and a molecular weight of 149.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1H-purin-2-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines and their derivatives, which have significant biological and chemical applications .

Scientific Research Applications

N-Methyl-1H-purin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: It plays a role in the study of nucleic acids and their functions.

    Medicine: It is investigated for its potential anticancer properties due to its ability to interfere with DNA replication.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1H-purin-2-amine involves its interaction with nucleic acids. It can incorporate into DNA and RNA, leading to disruptions in their normal functions. This incorporation can inhibit the replication of cancer cells, making it a potential anticancer agent. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid functions makes it a valuable compound in medicinal chemistry and cancer research .

Properties

CAS No.

1931-01-7

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

N-methyl-7H-purin-2-amine

InChI

InChI=1S/C6H7N5/c1-7-6-8-2-4-5(11-6)10-3-9-4/h2-3H,1H3,(H2,7,8,9,10,11)

InChI Key

YDUKDCUNMDFQDC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C(=N1)N=CN2

Origin of Product

United States

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